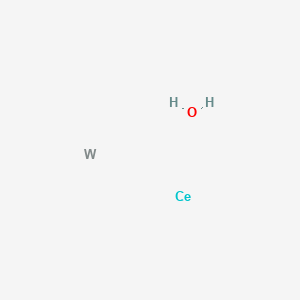

Cerium;tungsten;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium tungstate is an inorganic compound composed of cerium, tungsten, and oxygen It is known for its unique structural, optical, and catalytic properties

Preparation Methods

Cerium tungstate can be synthesized using various methods, including hydrothermal synthesis, sol-gel methods, and co-precipitation techniques. One common method involves the hydrothermal synthesis route, where cerium nitrate and sodium tungstate are mixed in an aqueous solution and heated under high pressure and temperature conditions. This method results in the formation of highly crystalline cerium tungstate nanoparticles . Another method involves the use of a sucrose-templated approach, where metal tungstates are synthesized by mixing metal salts with sucrose and then calcining the mixture at high temperatures .

Chemical Reactions Analysis

Cerium tungstate undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. It is known for its ability to participate in redox reactions due to the presence of cerium, which can exist in multiple oxidation states. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, cerium tungstate can be used as a photocatalyst for the degradation of organic pollutants under visible light irradiation .

Scientific Research Applications

Cerium tungstate has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants and as an electrocatalyst for oxygen evolution and reduction reactions . In biology and medicine, cerium tungstate nanoparticles have been explored for their potential use in drug delivery and as antibacterial agents. In industry, cerium tungstate is used in the development of sensors for detecting various chemical compounds, such as hydroquinone in water samples . Additionally, it has applications in the field of energy storage and conversion, including its use in supercapacitors and batteries .

Mechanism of Action

The mechanism of action of cerium tungstate involves its ability to generate reactive oxygen species (ROS) under light irradiation, which can degrade organic pollutants. The presence of cerium in multiple oxidation states allows for efficient electron transfer, facilitating redox reactions. In photocatalytic applications, cerium tungstate absorbs visible light, generating electron-hole pairs that participate in the degradation of pollutants. The molecular targets and pathways involved include the generation of hydroxyl radicals and superoxide anions, which are highly reactive and can break down organic molecules .

Comparison with Similar Compounds

Cerium tungstate can be compared with other metal tungstates, such as barium tungstate, nickel tungstate, and bismuth tungstate. These compounds share similar structural and optical properties but differ in their specific applications and performance. For example, barium tungstate has a larger band gap and is used in scintillation counters and lasers, while nickel tungstate has a higher surface area and is used in catalysts and humidity sensors . Cerium tungstate is unique due to its ability to exist in multiple oxidation states, making it highly effective in redox reactions and photocatalytic applications.

Similar Compounds

- Barium tungstate (BaWO₄)

- Nickel tungstate (NiWO₄)

- Bismuth tungstate (Bi₂WO₆)

Properties

Molecular Formula |

CeH2OW |

|---|---|

Molecular Weight |

341.97 g/mol |

IUPAC Name |

cerium;tungsten;hydrate |

InChI |

InChI=1S/Ce.H2O.W/h;1H2; |

InChI Key |

AYLMGESZRGGLNE-UHFFFAOYSA-N |

Canonical SMILES |

O.[Ce].[W] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)

![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)

![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)

![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B12351711.png)

![2-[[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12351722.png)

![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)